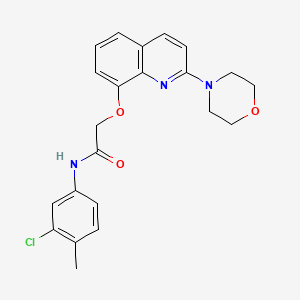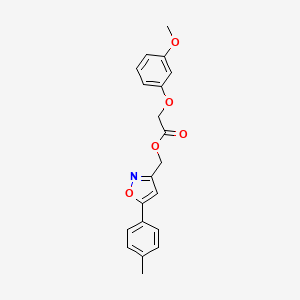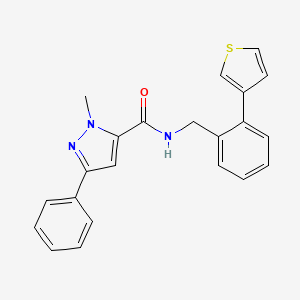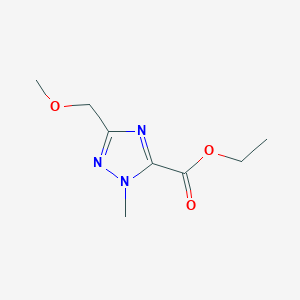![molecular formula C17H19N5O3 B2793784 2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887460-95-9](/img/structure/B2793784.png)
2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as EFMTI, is a chemical compound that has been studied for its potential use in various scientific research applications.
作用機序
2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway (Li et al., 2015; Wang et al., 2018; Li et al., 2019). These pathways are involved in cell growth and proliferation, inflammation, and oxidative stress, which are all important factors in the development of various diseases.
Biochemical and Physiological Effects:
2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress and inflammation, and the improvement of endothelial function (Li et al., 2015; Wang et al., 2018; Li et al., 2019). These effects make 2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione a promising compound for the treatment of various diseases.
実験室実験の利点と制限
One advantage of 2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is its high purity and yield, which makes it suitable for use in lab experiments. However, one limitation is that it has not been extensively studied in vivo, which limits its potential for clinical use.
将来の方向性
There are several future directions for the study of 2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione. One direction is to further explore its potential use in cancer treatment, neuroprotection, and cardiovascular disease. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which would provide important information for its potential clinical use. Additionally, the development of 2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents.
In conclusion, 2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a promising compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential as a therapeutic agent.
合成法
2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione can be synthesized through a multi-step process involving the reaction of furan-2-ylmethylamine with 2,6-dimethyl-4-chloropyrimidine, followed by the addition of ethylmagnesium bromide and subsequent purification steps (Li et al., 2015). This synthesis method has been shown to produce high yields of 2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione with good purity.
科学的研究の応用
2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and cardiovascular disease. In cancer treatment, 2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to inhibit the growth and proliferation of cancer cells through the induction of apoptosis (Li et al., 2015). In neuroprotection, 2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to protect against oxidative stress and inflammation, which are common factors in neurodegenerative diseases (Wang et al., 2018). In cardiovascular disease, 2-Ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has been shown to improve endothelial function and reduce inflammation, which are important factors in the development of atherosclerosis (Li et al., 2019).
特性
IUPAC Name |
2-ethyl-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-5-20-15(23)13-14(19(4)17(20)24)18-16-21(9-12-7-6-8-25-12)10(2)11(3)22(13)16/h6-8H,5,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQNMUARTZWJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=CO4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16614590 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793706.png)



![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793714.png)
![8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2793715.png)



![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate hcl](/img/structure/B2793723.png)
![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2793724.png)